molecular formula C2F6MnO6S2 B3042288 Manganese bis(trifluoromethanesulfonate) CAS No. 55120-76-8

Manganese bis(trifluoromethanesulfonate)

Cat. No.: B3042288
CAS No.: 55120-76-8
M. Wt: 353.08 g/mol
InChI Key: HEYNLDRKZOOEDN-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Manganese bis(trifluoromethanesulfonate) plays a significant role in biochemical reactions. It is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature and not easy to decompose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese bis(trifluoromethanesulfonate) can be synthesized through the reaction of manganese(II) oxide or manganese(II) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triflate anion. The general reaction is as follows:

MnO+2CF3SO3HMn(CF3SO3)2+H2O\text{MnO} + 2 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Mn(CF}_3\text{SO}_3)_2 + \text{H}_2\text{O} MnO+2CF3​SO3​H→Mn(CF3​SO3​)2​+H2​O

Industrial Production Methods

Industrial production of manganese bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and anhydrous conditions is crucial to avoid contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

Manganese bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

    Oxidation: It acts as a catalyst in the oxidation of hydrocarbons.

    Epoxidation: It facilitates the formation of epoxides from alkenes.

    C-H Oxidation: It catalyzes the oxidation of C-H bonds in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with manganese bis(trifluoromethanesulfonate) include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, the oxidation of alkenes can yield epoxides, while the oxidation of hydrocarbons can produce alcohols or ketones.

Scientific Research Applications

Manganese bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Iron bis(trifluoromethanesulfonate): Similar to manganese bis(trifluoromethanesulfonate) but with iron as the central metal.

    Copper bis(trifluoromethanesulfonate): Copper-based analogue used in similar catalytic applications.

    Zinc bis(trifluoromethanesulfonate): Zinc-based compound with similar catalytic properties.

Uniqueness

Manganese bis(trifluoromethanesulfonate) is unique due to its high catalytic efficiency and selectivity in oxidation reactions. It offers advantages over other metal triflates in terms of reaction rates and product yields. Additionally, manganese is a relatively abundant and inexpensive metal, making it an attractive choice for large-scale industrial applications .

Properties

IUPAC Name

manganese(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYNLDRKZOOEDN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6MnO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55120-76-8
Record name Manganese bis(trifluoromethanesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese bis(trifluoromethanesulfonate)
Reactant of Route 2
Manganese bis(trifluoromethanesulfonate)
Reactant of Route 3
Manganese bis(trifluoromethanesulfonate)
Reactant of Route 4
Manganese bis(trifluoromethanesulfonate)

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